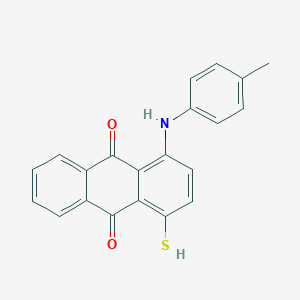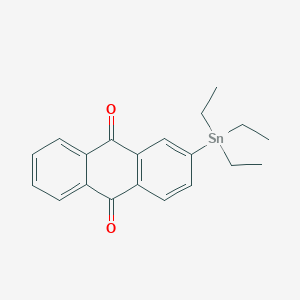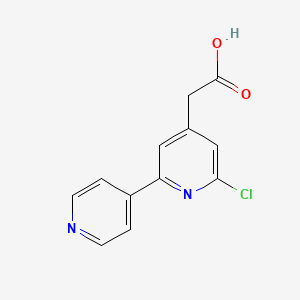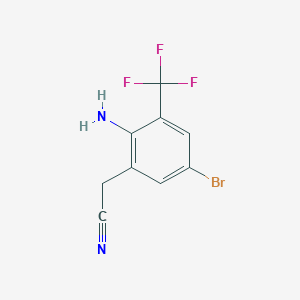
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, in particular, is characterized by the presence of a methylanilino group and a sulfanyl group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, anthracene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Substitution Reaction: The amino groups are then substituted with 4-methylaniline under suitable conditions.
Sulfur Introduction:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, palladium-catalyzed amination reactions are often employed to facilitate the formation of the methylanilino group .
Analyse Chemischer Reaktionen
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The methylanilino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the methylanilino and sulfanyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of methylanilino and sulfanyl groups.
1,4-Bis(4-methylanilino)anthraquinone: Similar but with two methylanilino groups instead of one.
Eigenschaften
CAS-Nummer |
189753-88-6 |
|---|---|
Molekularformel |
C21H15NO2S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
InChI-Schlüssel |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)




![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)




